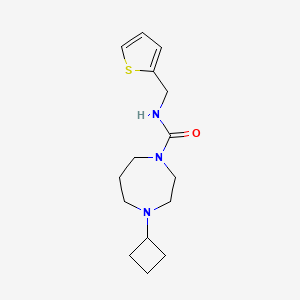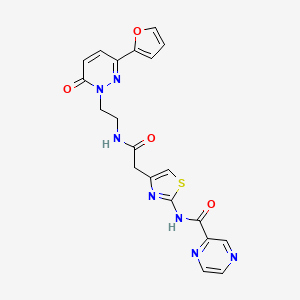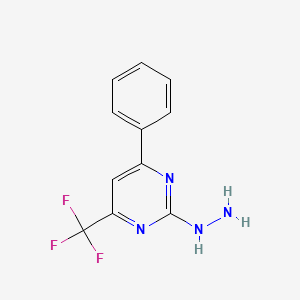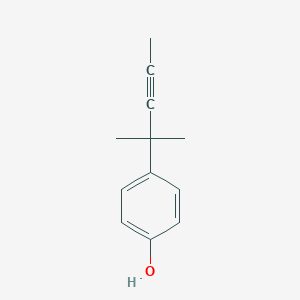
4-(2-Methylpent-3-yn-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-(2-Methylpent-3-yn-2-yl)phenol” is a chemical compound with the CAS Number: 2378506-93-3 . It has a molecular weight of 174.24 and is typically in the form of an oil .
Physical And Chemical Properties Analysis
“this compound” is an oil . The physical and chemical properties of phenols in general are influenced by the presence of the hydroxyl group, which can lead to higher boiling points and solubility in water .Scientific Research Applications
Catalytic Applications
A study on catalytic methylation of phenol reveals the use of Cu–Co synergism in Cu1−xCoxFe2O4 for the methylation process, demonstrating the impact of catalyst composition on phenol conversion and product selectivity, highlighting the importance of surface chemistry and electronic structure in catalysis (Mathew et al., 2002).
Material Science and Chemistry
Research on nitro-substituted phenolates explored their use as solvatochromic switches and probes for investigating solvent mixtures, indicating their potential in materials science for developing responsive materials and sensors (Nandi et al., 2012).
Environmental Science
The estrogen equivalent concentration of branched para-nonylphenols was investigated, providing insights into the estrogenic activity of phenolic compounds in environmental samples, crucial for understanding the impact of industrial chemicals on ecosystems (Katase et al., 2008).
Corrosion Inhibition
A study on Schiff bases as corrosion inhibitors for mild steel in hydrochloric acid solution demonstrates the role of phenolic compounds in protecting metals against corrosion, highlighting their potential in industrial applications to enhance material longevity (Prabhu et al., 2008).
Biological Research
Research on the marine-derived fungus Penicillium expansum yielded polyphenols with cytotoxic activity, suggesting the potential of phenolic compounds in the development of new therapeutics for cancer treatment (Lu et al., 2010).
properties
IUPAC Name |
4-(2-methylpent-3-yn-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-4-9-12(2,3)10-5-7-11(13)8-6-10/h5-8,13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYPHTGICPZEEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(C)(C)C1=CC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-Benzylpiperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2709587.png)
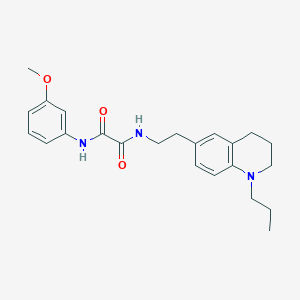
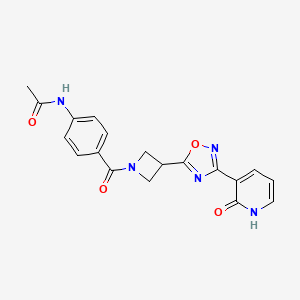
![4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2709590.png)
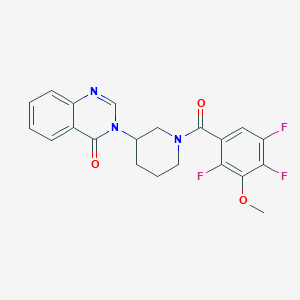
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide](/img/structure/B2709592.png)
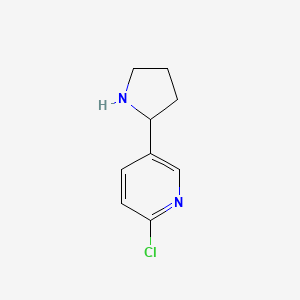
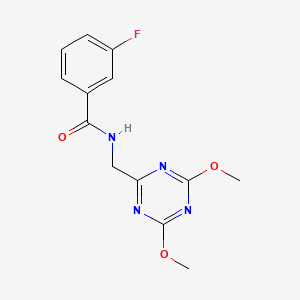
![4-morpholino-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2709598.png)
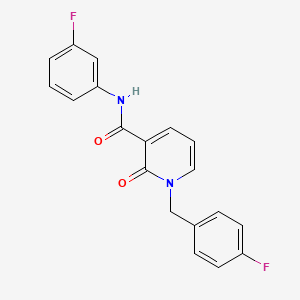
![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(2-hydroxybenzylidene)acetohydrazide](/img/structure/B2709601.png)
